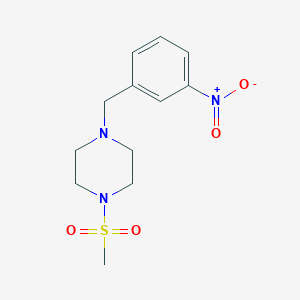
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine involves its binding to the dopamine D2 receptor, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity in the brain. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has also been shown to have an inhibitory effect on the reuptake of dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to have anxiolytic and antidepressant effects. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have a low toxicity profile and is generally well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine is its relatively low selectivity for the dopamine D2 receptor, which may lead to off-target effects.
Orientations Futures
There are several future directions for research on 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine. One area of research is the development of more selective ligands for the dopamine D2 receptor, which may lead to the development of more effective drugs for the treatment of neuropsychiatric disorders. Another area of research is the investigation of the role of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine may facilitate its use in large-scale drug discovery efforts.
Conclusion:
In conclusion, 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine is a promising compound that has been widely studied for its potential applications in scientific research. Its high affinity for the dopamine D2 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine involves the reaction of cycloheptanone with 2-thienylhydrazine to form 1-cycloheptyl-2-thienylhydrazine. This intermediate compound is then reacted with phosgene to form the corresponding isocyanate, which is further reacted with piperazine to yield 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine. The overall synthesis process is shown below:
Applications De Recherche Scientifique
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a ligand for various receptors in the central nervous system. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This makes it a potential candidate for the development of drugs for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H24N2OS |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(4-cycloheptylpiperazin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-8-5-13-20-15)18-11-9-17(10-12-18)14-6-3-1-2-4-7-14/h5,8,13-14H,1-4,6-7,9-12H2 |
Clé InChI |
POGGZSGIQQXWHK-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canonique |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)


![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
